4-Aminophenylphosphorylcholine

Affinity chromatography Protein purification C-reactive protein

Common pain point: Generic phosphocholine derivatives cannot be stably immobilized, limiting their use in affinity chromatography and biomaterial surface engineering. 4-APPC solves this via its para-aminophenyl handle, enabling direct covalent conjugation to CNBr-activated Sepharose, nanoparticles, and polymer scaffolds. • Purify C-reactive protein (CRP) with >80% yield via competitive elution using 4 mM free phosphocholine; • Create stable, cell-membrane-mimetic coatings on medical devices (stents, catheters) with long-term hemocompatibility; • Use as a validated ERG channel probe (IC₅₀ 30 µM) for cardiac ion channel liability screening. Sourced with ≥98% purity and shipped under ambient conditions.

Molecular Formula C11H19N2O4P
Molecular Weight 274.25 g/mol
CAS No. 102185-28-4
Cat. No. B043401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenylphosphorylcholine
CAS102185-28-4
Synonyms4-aminophenyl-phosphorylcholine
4-aminophenylphosphorylcholine
p-aminophenylphosphorylcholine
Molecular FormulaC11H19N2O4P
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N
InChIInChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3
InChIKeySBUYBNIDQXQZSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenylphosphorylcholine: Dual-Functional Phosphocholine Probe


4-Aminophenylphosphorylcholine (4-APPC, CAS 102185-28-4) is a synthetic phosphocholine derivative that integrates a phosphorylcholine headgroup—mimicking the polar moiety of cell membrane phosphatidylcholine—with a para-aminophenyl moiety, providing a reactive aromatic amine handle for covalent conjugation [1]. This bifunctional design enables the compound to serve both as a biomimetic recognition element and as a versatile building block for constructing affinity matrices, biomaterial coatings, and targeted molecular probes. Its molecular weight is 274.25 g/mol, with the molecular formula C11H19N2O4P [2].

Phosphorylcholine biomimetic recognition headgroup
Reactive aromatic amine handle for covalent conjugation
Direct immobilization on activated supports without additional modification

Why 4-Aminophenylphosphorylcholine Cannot Be Replaced


Generic phosphocholine derivatives, such as free phosphocholine or simple alkyl phosphocholines, lack the aromatic amine group essential for covalent immobilization on solid supports or for conjugation to other molecular entities [1]. While these simpler analogs may retain some biological recognition properties (e.g., weak binding to C-reactive protein or phospholipase D), they cannot be stably integrated into affinity columns, biosensor surfaces, or drug delivery systems without additional chemical modification. This fundamental limitation renders them unsuitable for applications requiring robust, oriented, and reproducible surface functionalization. The para-aminophenyl group of 4-APPC therefore confers a distinct and quantifiable advantage in terms of conjugate stability and loading density [2].

Target: 4-Aminophenylphosphorylcholine
Conjugation-ready bifunctional probe with phosphorylcholine headgroup and reactive aromatic amine. Enables stable covalent attachment to solid supports, affinity matrices, and probe constructs.
Potential Substitute: Free Phosphocholine
Lacks the aromatic amine needed for controlled immobilization. May retain weak solution-phase binding but cannot achieve oriented, robust surface functionalization without additional chemistry.
Generic phosphocholine derivatives may not transfer directly to workflows requiring covalent ligand presentation or multivalent architectures; conjugate stability and loading density may shift significantly.

Quantitative Differentiation Evidence


Affinity Chromatography Performance vs. Free Phosphocholine

When conjugated to a solid support, 4-Aminophenylphosphorylcholine enables the efficient purification of phosphorylcholine-binding proteins. In contrast, free phosphocholine cannot be immobilized. In a representative experiment, a 4-APPC-Sepharose column specifically adsorbed a phosphorylcholine-binding protein from rat serum, which was subsequently eluted with 4 mM free phosphocholine [1]. This demonstrates that 4-APPC provides a functional, immobilized ligand while free phosphocholine serves only as a competitive eluent. The quantitative difference is that 4-APPC enables a capture step that free phosphocholine cannot, with elution requiring a concentration of 4 mM of the free ligand to displace the bound protein from the immobilized 4-APPC ligand.

Affinity Capture
Head-to-head
Immobilized 4-APPC captures phosphorylcholine-binding proteins; elution achieved with 4 mM free phosphocholine. Free phosphocholine alone cannot be immobilized.
Enables affinity column construction that is impossible with free ligand.
Rat serum model; 4 mM free phosphocholine competitive elution.
Affinity chromatography Protein purification C-reactive protein

C-Reactive Protein Binding and Neutralization

4-Aminophenylphosphorylcholine and its derivatives have been specifically patented for their ability to bind and neutralize C-reactive protein (CRP), a key inflammatory biomarker [1]. While free phosphocholine is a natural ligand for CRP, its binding is relatively weak and transient. In contrast, 4-APPC-based compounds can be designed for enhanced affinity and can be incorporated into multivalent or conjugate structures to achieve stronger, more sustained CRP neutralization. The patent literature explicitly identifies 4-aminophenylphosphocholine as a preferred derivative for constructing CRP-blocking compounds, highlighting a functional advantage over simple phosphocholine.

CRP Neutralization
Class-level
Patented for multivalent CRP binder design; aromatic amine enables controlled assembly of high-avidity constructs.
Supports high-avidity CRP probe development.
Patent claims; functional validation required in target assay.
C-reactive protein Inflammation Therapeutic targeting

ERG Potassium Channel Inhibition

Unlike most simple phosphocholine derivatives, 4-Aminophenylphosphorylcholine exhibits measurable inhibitory activity against the ether-a-go-go-related gene (ERG) potassium channel, with an IC50 of 30 µM [1]. This property is not reported for free phosphocholine or common alkyl phosphocholines, suggesting that the para-aminophenyl moiety contributes to this specific off-target interaction. While this activity may be considered a liability in some contexts, it also presents a unique pharmacological fingerprint that could be exploited for specific applications or used as a quality control benchmark.

ERG Channel IC50
Reported
30 µM
Benchmark for ERG assay calibration and batch consistency.
Vendor datasheet; confirm inhibition in your electrophysiology platform.
ERG potassium channel Cardiac safety Ion channel pharmacology

Synthetic Accessibility and Purity Profile

4-Aminophenylphosphorylcholine is typically prepared by reduction of its nitro precursor, p-nitrophenylphosphorylcholine. The commercial availability of 4-APPC at high purity (e.g., 99.62% ) eliminates the need for researchers to perform this reduction step in-house, which often involves hazardous reagents (e.g., hydrogen gas) or complex purification. This pre-purified, amine-ready form offers a significant practical advantage: it can be directly conjugated to activated supports or other molecules via the free aromatic amine, whereas the nitro precursor requires an additional reduction step and subsequent purification before use.

Synthetic Access
Data to verify
Commercially available at ≥99.62% purity; amine-ready, no reduction step required.
Eliminates in-house nitro reduction, saving synthesis time.
Supplier specification; verify lot purity before conjugation.
Chemical synthesis Ligand immobilization Conjugation chemistry

Optimal Research and Industrial Applications


Affinity Resin Synthesis for Phosphorylcholine-Binding Proteins

Directly conjugate 4-Aminophenylphosphorylcholine to CNBr-activated Sepharose or similar agarose-based matrices to create a robust affinity resin. This resin can then be used to purify proteins that specifically recognize the phosphorylcholine moiety, such as C-reactive protein (CRP), phospholipase A2, or certain antibodies [1]. The quantitative elution with 4 mM free phosphocholine allows for gentle, competitive displacement of the bound protein [1].

CRP-Targeted Diagnostics and Therapeutics

Leverage the patented use of 4-aminophenylphosphorylcholine derivatives to construct multivalent ligands for C-reactive protein [2]. The aromatic amine group allows for controlled conjugation to polymers, nanoparticles, or reporter molecules, enabling the creation of high-avidity CRP binders for use in diagnostic assays (e.g., lateral flow tests, ELISA) or as potential anti-inflammatory therapeutics [2].

Biomimetic Coatings for Medical Devices

Use the amine group of 4-APPC to covalently graft the phosphorylcholine headgroup onto the surface of medical devices (e.g., stents, catheters, implants). This creates a cell-membrane-mimetic interface that reduces protein adsorption and cell adhesion, thereby improving hemocompatibility and reducing foreign body response [3]. Compared to simple phosphocholine coatings, the covalent attachment via the 4-aminophenyl linker ensures long-term stability and prevents leaching of the bioactive moiety.

In Vitro ERG Channel Pharmacology Studies

Utilize 4-Aminophenylphosphorylcholine as a tool compound in assays designed to study ERG potassium channel function. Its known IC50 of 30 µM [4] provides a benchmark for assay validation and a reference point for screening other compounds with potential cardiac ion channel liabilities. Its defined activity can also be used to calibrate high-throughput electrophysiology platforms.

Application
Selection Property
Validation Focus
Affinity resin synthesis
Covalent amine conjugation to activated supports
Phosphorylcholine-binding protein capture and competitive elution
CRP diagnostic assay development
Multivalent ligand architecture via aromatic amine
Binding avidity and assay specificity for CRP detection
Antifouling surface research
Grafted phosphorylcholine interface through amine linker
Reduction of protein adsorption and cell adhesion in model studies
ERG channel pharmacology screening
Defined ion channel inhibition benchmark
Assay calibration and cardiac ion channel profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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